

# Spectroscopic Profile of 4-(2-Methoxyethyl)piperidine Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-(2-Methoxyethyl)piperidine hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(2-Methoxyethyl)piperidine hydrochloride** (CAS No: 868849-54-1). Due to the limited availability of direct experimental spectra in public databases, this document presents a detailed predictive analysis based on the compound's structure and data from analogous compounds. It also includes standardized experimental protocols for acquiring such data.

## Compound Structure and Predicted Spectroscopic Data

**4-(2-Methoxyethyl)piperidine hydrochloride** is a piperidine derivative with a methoxyethyl substituent at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media.

Molecular Formula: C<sub>8</sub>H<sub>18</sub>ClNO Molecular Weight: 179.69 g/mol

The following tables summarize the predicted spectroscopic data for **4-(2-Methoxyethyl)piperidine hydrochloride**. These predictions are based on established principles of spectroscopy and data from structurally similar piperidine derivatives.

## Predicted <sup>1</sup>H NMR Data

The proton NMR spectrum is predicted to show characteristic signals for the piperidine ring protons, the ethyl chain, and the methoxy group. The protonation of the piperidine nitrogen by HCl is expected to cause a downfield shift of the adjacent protons (H-2 and H-6).[1][2]

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~ 3.5 - 3.7	m	2H	-CH <sub>2</sub> -O-
~ 3.3 - 3.5	m	2H	Piperidine H-2a, H-6a (axial)
~ 3.3	s	3H	-OCH <sub>3</sub>
~ 2.9 - 3.1	m	2H	Piperidine H-2e, H-6e (equatorial)
~ 1.8 - 2.0	m	2H	Piperidine H-3a, H-5a (axial)
~ 1.6 - 1.8	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -O-
~ 1.4 - 1.6	m	3H	Piperidine H-3e, H-5e, H-4

Predicted solvent: DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS.

## Predicted <sup>13</sup>C NMR Data

The carbon NMR spectrum will reflect the eight unique carbon environments in the molecule.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~ 70 - 72	-CH <sub>2</sub> -O-
~ 58 - 60	-OCH <sub>3</sub>
~ 45 - 47	Piperidine C-2, C-6
~ 35 - 37	-CH <sub>2</sub> -CH <sub>2</sub> -O-
~ 33 - 35	Piperidine C-4
~ 30 - 32	Piperidine C-3, C-5

Predicted solvent: DMSO-d<sub>6</sub>.

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the piperidinium ion, C-H bonds, and the C-O ether linkage.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2700 - 3000	Strong, Broad	N-H stretch (piperidinium ion)
2850 - 2950	Strong	C-H stretch (aliphatic)
1400 - 1500	Medium	C-H bend
1080 - 1150	Strong	C-O-C stretch (ether)

## Predicted Mass Spectrometry (MS) Data

Using electrospray ionization (ESI) in positive ion mode, the expected molecular ion would correspond to the free base [M+H]<sup>+</sup>.

m/z	Assignment
144.1383	[M+H] <sup>+</sup> (protonated free base)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

- Approximately 4 mg of **4-(2-Methoxyethyl)piperidine hydrochloride** is accurately weighed and placed in a clean, dry NMR tube.
- To the tube, 500  $\mu$ L of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is added.[1]
- The tube is capped and shaken vigorously to ensure complete dissolution of the sample.[1] For hydrochloride salts that may have solubility issues, using an alkaline deuterated solvent like deuterated methanol can be an alternative to neutralize the salt in situ.[3]

Data Acquisition:

- <sup>1</sup>H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- <sup>13</sup>C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

### Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):[4][5][6]

- In an agate mortar, 1-2 mg of the solid sample is combined with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5][6] The KBr should be stored in a desiccator or oven to prevent moisture absorption.[7]

- The mixture is thoroughly ground with an agate pestle until a fine, homogeneous powder is obtained.[4][7]
- The powdered mixture is transferred to a pellet die.
- The die is placed in a hydraulic press, and a vacuum is applied to remove trapped air and moisture.[4]
- A pressure of approximately 10-15 tons is applied for several minutes to form a transparent or translucent pellet.[6][8]
- The resulting KBr pellet is carefully removed and placed in the spectrometer's sample holder for analysis.

**Data Acquisition:** The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is also recorded for subtraction.[5]

## Mass Spectrometry (MS)

**Instrumentation:** A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

**Sample Preparation:**[9][10]

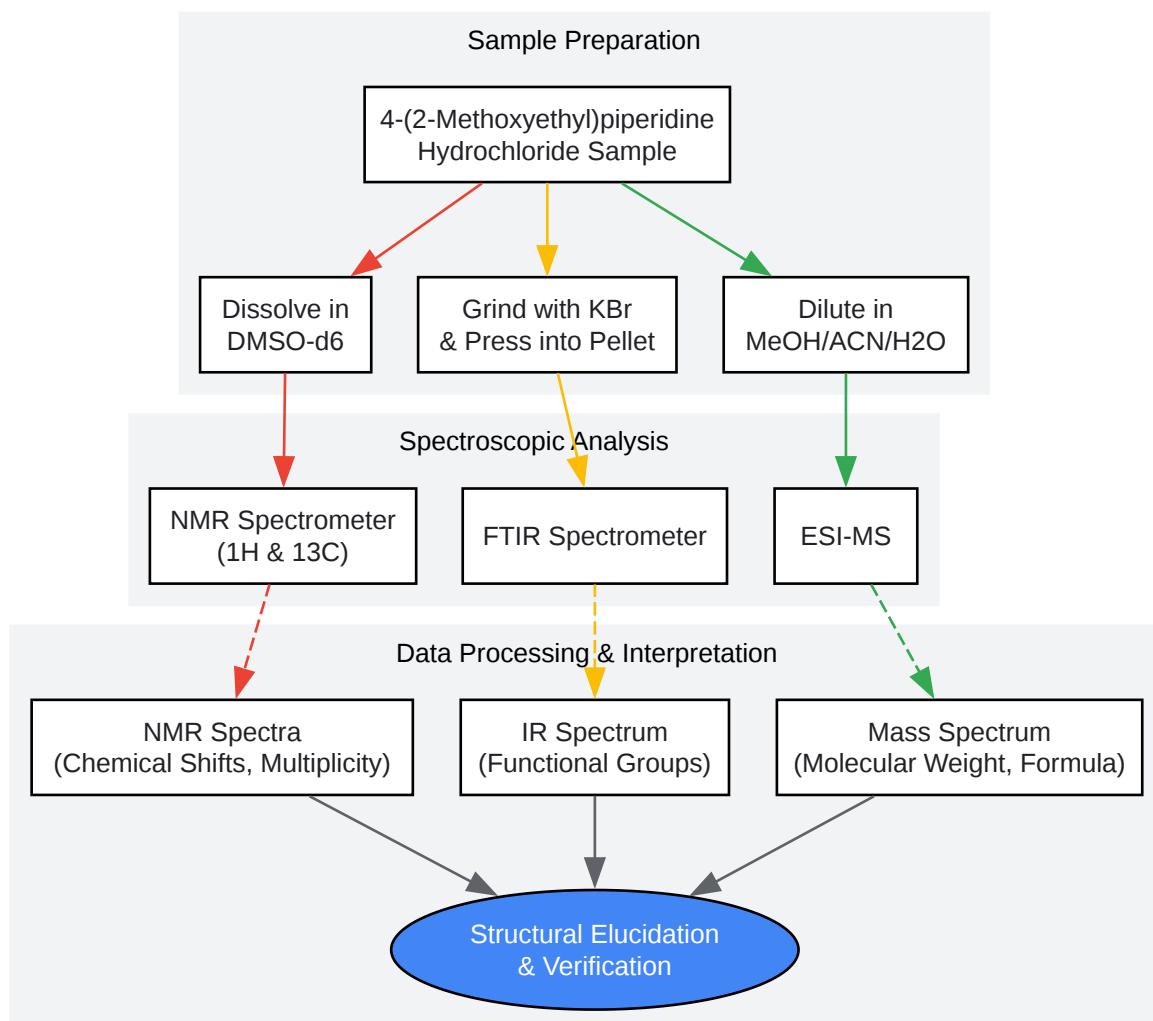
- A stock solution of the sample is prepared by dissolving it in a suitable volatile organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[9]
- A small aliquot (e.g., 10 µL) of the stock solution is further diluted with 1 mL of methanol, acetonitrile, water, or a combination thereof, to a final concentration in the range of 1-10 µg/mL.[9]
- If any precipitate forms, the solution must be filtered or centrifuged before introduction into the mass spectrometer to prevent blockages.[9]
- The final solution is placed in a standard 2 mL mass spectrometry vial.[9]

**Data Acquisition:**

- The sample is introduced into the ESI source via direct infusion or liquid chromatography (LC).
- The mass spectrum is acquired in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
- The mass analyzer is operated in high-resolution mode to determine the accurate mass and confirm the elemental composition.[10][11]

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like **4-(2-Methoxyethyl)piperidine hydrochloride**.



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Caption: Workflow for Spectroscopic Characterization.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Methoxyethyl)piperidine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290725#spectroscopic-data-nmr-ir-ms-for-4-2-methoxyethyl-piperidine-hydrochloride>]

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